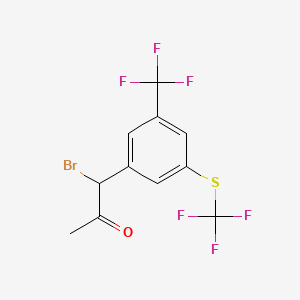
1-Bromo-1-(3-(trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1-(3-(trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of bromine, trifluoromethyl, and trifluoromethylthio groups attached to a phenyl ring
Métodos De Preparación
The synthesis of 1-Bromo-1-(3-(trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one typically involves the bromination of a precursor compound containing the trifluoromethyl and trifluoromethylthio groups. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-Bromo-1-(3-(trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under specific conditions, resulting in the formation of new products.
Addition Reactions: The presence of reactive groups allows for addition reactions with various reagents.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Bromo-1-(3-(trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein interactions.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 1-Bromo-1-(3-(trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, leading to specific biological effects. The pathways involved may include inhibition of enzymatic activity or modulation of receptor function .
Comparación Con Compuestos Similares
Similar compounds to 1-Bromo-1-(3-(trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one include:
- 1-Bromo-1-(3-(difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one
- 1-Bromo-1-(2-(trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one
These compounds share structural similarities but differ in the position and number of fluorine atoms. The uniqueness of this compound lies in its specific arrangement of functional groups, which can result in distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C11H7BrF6OS |
|---|---|
Peso molecular |
381.13 g/mol |
Nombre IUPAC |
1-bromo-1-[3-(trifluoromethyl)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H7BrF6OS/c1-5(19)9(12)6-2-7(10(13,14)15)4-8(3-6)20-11(16,17)18/h2-4,9H,1H3 |
Clave InChI |
ZEFOHSJSIIEEJE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC(=CC(=C1)SC(F)(F)F)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


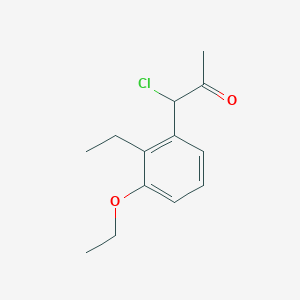





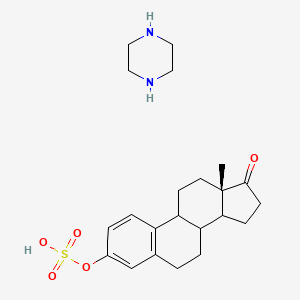
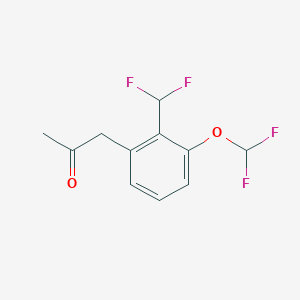
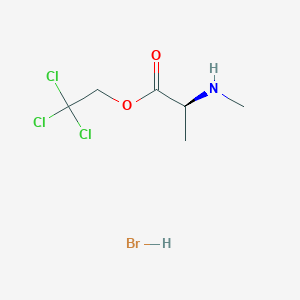



![(10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14062285.png)

